4-Bromophenyl-2'-naphthyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

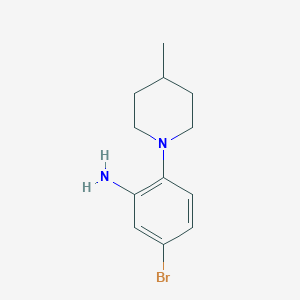

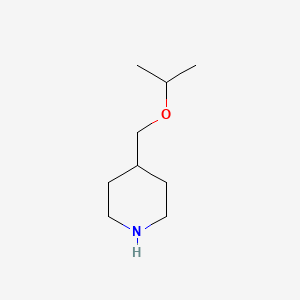

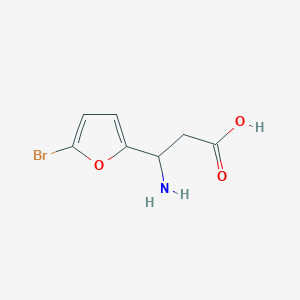

“4-Bromophenyl-2’-naphthyl ketone” is a chemical compound with the molecular formula C17H11BrO . It is a main product in the category of chemistry .

Synthesis Analysis

While specific synthesis methods for “4-Bromophenyl-2’-naphthyl ketone” were not found, similar compounds have been synthesized through S-alkylation in alkaline medium followed by reduction of the corresponding ketone .

Molecular Structure Analysis

The molecular structure of “4-Bromophenyl-2’-naphthyl ketone” consists of a bromophenyl group and a naphthyl group connected by a ketone functional group . The molecular weight is 311.18062 .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromophenyl-2’-naphthyl ketone” were not found, similar compounds undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromophenyl-2’-naphthyl ketone” include a molecular weight of 311.17300, a density of 1.428g/cm3, and a boiling point of 441.9ºC at 760 mmHg . The compound is also characterized by its molecular formula, C17H11BrO .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

Antimicrobial Agents

The compound shows promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This is based on the results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as in silico analysis .

Antioxidant Activity

The compound has been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . The results revealed a promising potential of the compound for developing novel antioxidant agents .

Toxicity Testing

The compound has been tested for toxicity on freshwater cladoceran Daphnia magna Straus . The results of these tests can be used to assess the environmental impact of the compound .

Chemical Research

The compound is used in chemical research, particularly in the synthesis of other chemicals . It is available for purchase from scientific chemical suppliers for use in laboratory settings .

Neurotoxicity Studies

The compound has been used in studies to investigate the neurotoxic potentials of newly synthesized pyrazoline derivatives . These studies focus on the compound’s effects on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Safety and Hazards

Orientations Futures

While specific future directions for “4-Bromophenyl-2’-naphthyl ketone” were not found, similar compounds containing a bromophenyl group have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens . This suggests that “4-Bromophenyl-2’-naphthyl ketone” could also have potential applications in the field of medicinal chemistry.

Propriétés

IUPAC Name |

(4-bromophenyl)-naphthalen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO/c18-16-9-7-13(8-10-16)17(19)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYONPWJLGOFGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281339 |

Source

|

| Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenyl-2'-naphthyl ketone | |

CAS RN |

760192-88-9 |

Source

|

| Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)